Menthol-d2

LC-MS/MS quantitation stable isotope dilution assay mass spectrometry interference

Menthol-d2 delivers a +2 Da mass shift with near-identical chromatographic retention to unlabeled menthol, enabling accurate matrix effect correction in LC-MS/MS MRM workflows without co-elution ambiguity. Unlike non-deuterated menthol, which fails as an internal standard due to endogenous background interference, or Menthol-d4, which introduces retention shift and higher cost, Menthol-d2 features non-exchangeable deuterium placement that withstands aqueous buffers and biological fluid sample preparation. Validated for pharmacokinetic investigations (CYP450 inhibition, metabolic tracing), TRPM8 receptor binding studies, and flavor/fragrance authenticity testing via stable isotope dilution assays. Confirm ≥98% isotopic purity upon ordering. Request bulk pricing.

Molecular Formula C10H20O
Molecular Weight 158.28 g/mol
Cat. No. B12373230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMenthol-d2
Molecular FormulaC10H20O
Molecular Weight158.28 g/mol
Structural Identifiers
SMILESCC1CCC(C(C1)O)C(C)C
InChIInChI=1S/C10H20O/c1-7(2)9-5-4-8(3)6-10(9)11/h7-11H,4-6H2,1-3H3/i1D,7D
InChIKeyNOOLISFMXDJSKH-COMABECVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Menthol-d2 Procurement Guide: Deuterated Analytical Reference Standard for Mass Spectrometry Quantitation


Menthol-d2 (CAS 1335435-38-5) is a stable isotope-labeled analog of menthol in which two hydrogen atoms are replaced by deuterium atoms, yielding the molecular formula C₁₀H₁₈D₂O with a molecular weight of 158.28 g/mol . This compound is a member of the broader class of deuterated monoterpene alcohols and is exclusively intended for use as an analytical internal standard in mass spectrometry-based quantitation workflows, metabolic tracing studies, and pharmacokinetic investigations where precise differentiation from endogenous or unlabeled menthol is required . Commercial sources report isotopic purity specifications ranging from ≥95% to ≥98%, with the non-deuterated parent CAS 2216-51-5 serving as the comparator baseline . The compound is typically supplied as a solid at room temperature and is stable under recommended storage conditions (powder: -20°C for 3 years or 4°C for 2 years; in solvent: -80°C for 6 months or -20°C for 1 month) .

Why Menthol-d2 Cannot Be Substituted by Non-Deuterated Menthol or Other Deuterated Analogs in Quantitative LC-MS/MS


Substitution of Menthol-d2 with non-deuterated menthol or alternative deuterated analogs (e.g., Menthol-d4, CAS 1450828-98-4) in quantitative analytical workflows is technically invalid due to fundamental differences in isotopic mass, chromatographic behavior, and matrix effect correction capacity. Non-deuterated menthol cannot serve as an internal standard because it is chemically identical to the analyte and thus co-elutes without providing the required mass differentiation for selective ion monitoring; it is also potentially present as endogenous background in biological matrices [1]. Among deuterated alternatives, Menthol-d2 provides a nominal mass shift of +2 Da relative to the unlabeled analyte (m/z difference of 2), whereas Menthol-d4 provides a +4 Da shift . This difference in mass shift directly affects the suitability for specific mass spectrometry platforms: a +2 Da shift may be insufficient to avoid spectral overlap when the analyte exhibits a significant M+1 or M+2 natural isotopic abundance, whereas a +4 Da shift offers greater separation at higher cost and potentially different chromatographic retention characteristics due to the inverse isotope effect . Furthermore, the position of deuterium incorporation critically influences label stability under biological conditions; deuterium labels placed on exchangeable positions (e.g., adjacent to the hydroxyl group in menthol) risk back-exchange to protium in aqueous or plasma matrices, compromising quantitation accuracy . These factors collectively establish that direct substitution without validation introduces quantitation error that cannot be corrected post hoc.

Menthol-d2 Quantitative Differentiation Evidence: Comparative Data Against Non-Deuterated Menthol and Menthol-d4


Mass Difference and Ion Interference Risk: Menthol-d2 vs. Non-Deuterated Menthol vs. Menthol-d4

Menthol-d2 provides a nominal mass increase of +2 Da relative to non-deuterated menthol, enabling chromatographic co-elution with distinct mass detection channels for internal standard-based quantitation. In comparison, Menthol-d4 provides a +4 Da mass shift . General principles of stable isotope-labeled internal standard design indicate that for small molecules with molecular weight less than 1,000 Da, a mass difference of three or more mass units is typically required to avoid spectral overlap with the analyte's natural isotopic envelope . The +2 Da shift of Menthol-d2 may therefore be subject to interference from the M+2 natural isotopic peak of the unlabeled analyte, whereas the +4 Da shift of Menthol-d4 offers greater spectral separation. However, the +2 Da configuration may be advantageous in scenarios where the analytical method uses selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) with a fragment ion that retains the deuterium label, as the reduced deuterium count can minimize reverse isotope effects on chromatographic retention time relative to higher deuterated analogs [1].

LC-MS/MS quantitation stable isotope dilution assay mass spectrometry interference

Deuterium Label Position and Back-Exchange Risk Profile: Menthol-d2 vs. Exchangeable-Label Analogs

The stability of deuterium labels in biological matrices is critically dependent on label positioning. Deuterium labels situated on carbon atoms adjacent to carbonyl groups or on heteroatoms (oxygen, nitrogen) are susceptible to proton/deuterium exchange in aqueous solvents or biological fluids such as plasma . In the Menthol-d2 structure (SMILES: [2H]CC(C1C(CC(CC1)C)O)([2H])C), the two deuterium atoms are located on the isopropyl methyl group (adjacent to the carbon bearing the hydroxyl-substituted cyclohexane ring) . This positioning places the deuterium labels on non-exchangeable carbon positions that are not directly adjacent to the hydroxyl oxygen, thereby reducing the risk of back-exchange compared to deuterium labels placed at alpha positions relative to the hydroxyl group. Class-level evidence indicates that deuterated standards with labels on exchangeable positions can undergo significant deuterium loss (quantifiable reduction in isotopic purity) during sample preparation or analysis, directly impacting quantitation accuracy and method reproducibility [1].

deuterium exchange stability bioanalytical method validation pharmacokinetic tracing

Isotopic Purity and Residual Unlabeled Species: Menthol-d2 Commercial Specifications

Commercial specifications for Menthol-d2 indicate a minimum isotopic purity of 95% , with some vendors reporting purity ≥98% . The presence of residual unlabeled menthol (d0 species) in a deuterated internal standard directly contributes to method bias, as it artificially elevates the apparent analyte signal in the quantitation channel. General guidelines for stable isotope-labeled internal standards stipulate that the level of unlabeled species should ideally be undetectable or below the interference threshold . For comparative context, a Certificate of Analysis for (±)-Menthol-d4 from a commercial source reports isotopic purity of 98.6%, with detailed isotopologue distribution: d0 = 0.0%, d1 = 0.1%, d2 = 0.7%, d3 = 3.0%, d4 = 96.7% . While comparable lot-specific data for Menthol-d2 are not available in public sources, the stated purity specifications for Menthol-d2 (≥95-98%) fall within the typical acceptable range for analytical internal standards but may require lot-specific verification depending on the required limit of quantitation (LOQ) of the target assay.

isotopic purity analytical standard certification method validation

Comparative Storage and Shipping Stability: Menthol-d2 vs. Deuterated Analog Stability Profiles

Menthol-d2 demonstrates stability at ambient temperature during routine shipping, with vendor documentation specifying that the product remains stable at room temperature for a few days during ordinary transit . Recommended long-term storage conditions are: powder form at -20°C for 3 years or 4°C for 2 years; in solvent at -80°C for 6 months or -20°C for 1 month . In comparison, (1R,2S,5R)-(-)-Menthol-[d4] is specified for storage at 4°C with no explicit ambient shipping stability claim in public documentation . (±)-Menthol-d4 from a separate vendor is also specified for storage at 4°C . The documented ambient temperature shipping stability of Menthol-d2 reduces logistical constraints for procurement and may lower cold-chain shipping costs compared to analogs requiring refrigerated transport.

compound stability shipping conditions long-term storage

Menthol-d2 Procurement-Driven Application Scenarios in Bioanalysis and Metabolic Research


LC-MS/MS Quantitation of Menthol in Biological Matrices Using Stable Isotope Dilution

Menthol-d2 serves as an optimal internal standard for the quantitative analysis of menthol in plasma, urine, or tissue homogenates via LC-MS/MS. The +2 Da mass shift enables selective detection in multiple reaction monitoring (MRM) mode while maintaining near-identical chromatographic retention to the unlabeled analyte, thereby correcting for matrix effects and ionization variability . This application leverages the compound's non-exchangeable deuterium positioning to maintain isotopic integrity throughout sample preparation workflows involving aqueous buffers or biological fluids .

Pharmacokinetic Tracing of Menthol Metabolism and CYP450 Interaction Studies

In preclinical pharmacokinetic investigations of menthol, including studies examining CYP450 enzyme inhibition (e.g., CYP2D4 IC₅₀ = 4.35 μM; CYP1A2 IC₅₀ = 8.67 μM) [1], Menthol-d2 can be employed as a tracer to distinguish exogenously administered menthol from endogenous background. The deuterium label permits precise tracking of absorption, distribution, and metabolic fate without altering the compound's pharmacological properties, which is essential for generating accurate pharmacokinetic parameters (T₁/₂ = 6.69-8.53 h in rats depending on administration route) [2].

Method Development and Validation for Flavor and Fragrance Authenticity Testing

Menthol-d2 is suitable as a calibration and internal standard in the development and validation of chromatographic methods for menthol quantification in flavor and fragrance matrices. The compound's isotopic purity specifications (≥95-98%) meet the requirements for stable isotope dilution assays used in verifying ingredient authenticity and detecting adulteration in commercial menthol products . This application benefits from the compound's ambient shipping stability, which facilitates procurement and inventory management in industrial quality control laboratories .

TRPM8 Receptor Agonist Activity Studies Requiring Isotopic Differentiation

For research investigating menthol-mediated TRPM8 receptor activation and downstream calcium signaling inhibition, Menthol-d2 can be utilized as an isotopically distinct tracer to quantify cellular uptake and receptor binding kinetics. While deuterium substitution does not alter the compound's activity as a TRPM8 agonist compared to non-deuterated menthol, the mass label enables differentiation in mass spectrometry-based assays . This application is relevant to studies of menthol's analgesic mechanisms and cold-receptor stimulation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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